SD-208

Descripción general

Descripción

SD-208 es un potente inhibidor de la quinasa del receptor 1 del factor de crecimiento transformante beta (TGF-βRI), activo por vía oral y competitivo con el ATP. Ha demostrado un potencial significativo para inhibir el crecimiento y la invasión de diversas células cancerosas, en particular las células de glioma y cáncer de próstata . This compound es conocido por su capacidad para bloquear las vías de señalización inducidas por TGF-β, lo que lo convierte en un candidato prometedor para la terapia contra el cáncer .

Aplicaciones Científicas De Investigación

Terapia contra el cáncer: SD-208 ha demostrado ser prometedor para inhibir el crecimiento y la invasión de las células de glioma y cáncer de próstata. .

Antiinflamatorio: This compound exhibe propiedades antiinflamatorias al inhibir las vías de señalización inducidas por TGF-β, que están implicadas en diversos procesos inflamatorios.

Tratamiento de la fibrosis:

Mecanismo De Acción

SD-208 ejerce sus efectos inhibiendo selectivamente TGF-βRI, bloqueando así la fosforilación de las Smads asociadas al receptor (Smad2 y Smad3). Esta inhibición previene las vías de señalización descendentes que promueven la proliferación, migración e invasión celular . This compound también mejora la respuesta inmunitaria al aumentar la actividad de las células asesinas naturales y las células T CD8 .

Análisis Bioquímico

Biochemical Properties

SD-208 plays a crucial role in biochemical reactions by inhibiting the activity of transforming growth factor β receptor I kinase. This inhibition is achieved through the compound’s interaction with the enzyme’s active site, preventing the phosphorylation of downstream signaling molecules such as Smad2 . Additionally, this compound has been shown to interact with other kinases, including protein kinase D, albeit with lower affinity . These interactions are primarily characterized by the formation of hydrogen bonds and hydrophobic interactions within the enzyme’s active site.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In glioma cells, this compound inhibits cell proliferation and invasiveness by blocking the transforming growth factor β signaling pathway . This inhibition leads to reduced phosphorylation of Smad2, which in turn decreases the expression of genes involved in cell migration and invasion. In prostate cancer cells, this compound induces G2/M cell cycle arrest, thereby inhibiting cell proliferation . Furthermore, this compound enhances the immunogenicity of glioma cells by increasing the activity of natural killer cells, CD8 T cells, and macrophages .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of transforming growth factor β receptor I kinase, where it acts as a competitive inhibitor . This binding prevents the phosphorylation of Smad2, a key signaling molecule in the transforming growth factor β pathway. Additionally, this compound inhibits protein kinase D by binding to its ATP-binding site, thereby blocking its kinase activity . These inhibitory actions result in the downregulation of genes involved in cell proliferation, migration, and invasion.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to this compound leads to sustained inhibition of cell proliferation and migration in glioma and prostate cancer cells . Prolonged treatment may also result in the development of resistance mechanisms, necessitating combination therapies to maintain efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In murine models of glioma, low doses of this compound have been shown to inhibit tumor growth and enhance immune response without significant toxicity . Higher doses, while more effective at inhibiting tumor growth, may lead to adverse effects such as weight loss and organ toxicity . In prostate cancer models, this compound has been effective at inducing tumor regression at moderate doses, with minimal adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with transforming growth factor β receptor I kinase and protein kinase D . The compound is metabolized in the liver, where it undergoes phase I and phase II biotransformation reactions. These reactions involve the action of cytochrome P450 enzymes, which hydroxylate the compound, followed by conjugation with glucuronic acid or sulfate . The metabolites are then excreted via the kidneys.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with various transporters and binding proteins, which facilitate its uptake and accumulation in target cells. In glioma cells, this compound has been shown to accumulate in the cytoplasm and nucleus, where it exerts its inhibitory effects on transforming growth factor β receptor I kinase .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and nucleus of target cells . The compound’s activity is influenced by its localization, as it needs to be in close proximity to transforming growth factor β receptor I kinase and protein kinase D to exert its inhibitory effects. Post-translational modifications, such as phosphorylation, may also play a role in directing this compound to specific subcellular compartments .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

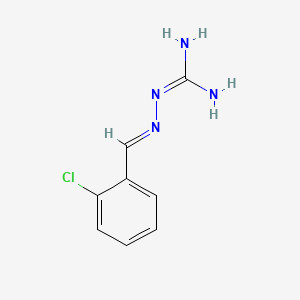

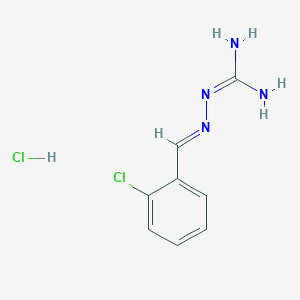

SD-208 puede sintetizarse mediante un proceso de varios pasos que implica la reacción de 5-cloro-2-fluoroanilina con 2,4-dicloropirimidina en condiciones básicas para formar un intermedio. Este intermedio se hace reaccionar entonces con 4-aminopiridina para producir this compound . Las condiciones de reacción suelen implicar el uso de disolventes como el dimetilsulfóxido (DMSO) y bases como el carbonato de potasio (K2CO3) a temperaturas elevadas .

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. El uso de cromatografía líquida de alta resolución (HPLC) es común para la purificación y el control de calidad .

Análisis De Reacciones Químicas

Tipos de reacciones

SD-208 experimenta principalmente reacciones de sustitución debido a la presencia de grupos funcionales reactivos como los sustituyentes cloro y flúor en el anillo aromático . También puede participar en reacciones de sustitución nucleofílica aromática.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en la síntesis y reacciones de this compound incluyen carbonato de potasio (K2CO3), dimetilsulfóxido (DMSO) y 4-aminopiridina . Las reacciones se llevan a cabo típicamente en condiciones básicas y a temperaturas elevadas para facilitar la formación del producto deseado .

Principales productos formados

El principal producto formado a partir de la síntesis de this compound es el propio compuesto, que se caracteriza por su inhibición selectiva de TGF-βRI . Otros subproductos pueden incluir materiales de partida no reaccionados y productos secundarios de reacciones incompletas, que se eliminan normalmente durante la purificación .

Comparación Con Compuestos Similares

Compuestos similares

Singularidad de SD-208

This compound destaca por su alta selectividad para TGF-βRI sobre otras quinasas y su biodisponibilidad oral . Ha mostrado una eficacia significativa en modelos preclínicos de cáncer y fibrosis, lo que lo convierte en un candidato prometedor para su posterior desarrollo .

Propiedades

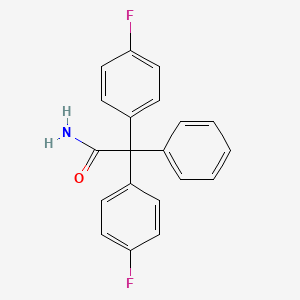

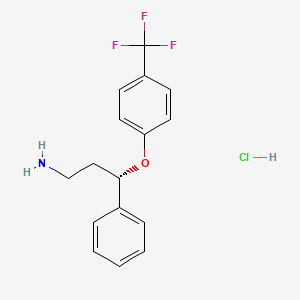

IUPAC Name |

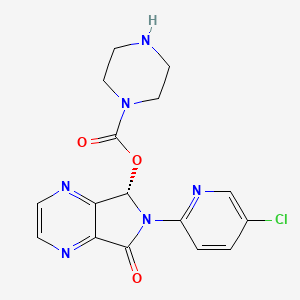

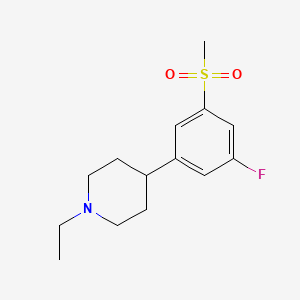

2-(5-chloro-2-fluorophenyl)-N-pyridin-4-ylpteridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10ClFN6/c18-10-1-2-13(19)12(9-10)15-24-16-14(21-7-8-22-16)17(25-15)23-11-3-5-20-6-4-11/h1-9H,(H,20,22,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BERLXWPRSBJFHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=NC3=NC=CN=C3C(=N2)NC4=CC=NC=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10ClFN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60438042 | |

| Record name | SD-208 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

627536-09-8 | |

| Record name | SD-208 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SD-208 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.